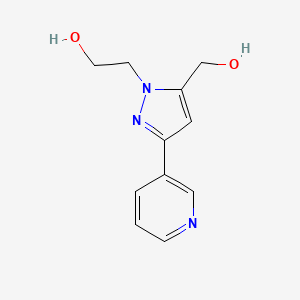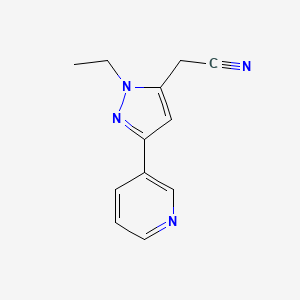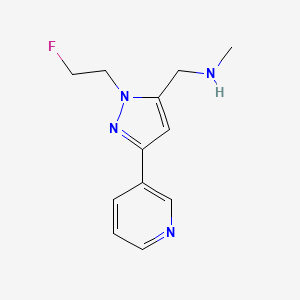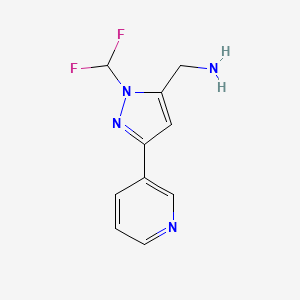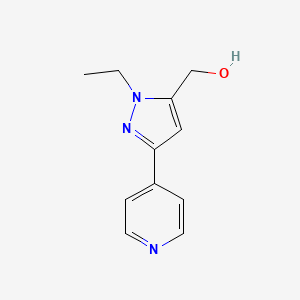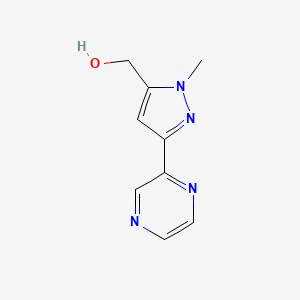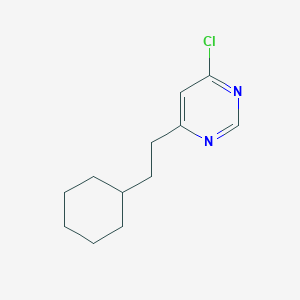
4-Chloro-6-(2-cyclohexylethyl)pyrimidine
Vue d'ensemble
Description
4-Chloro-6-(2-cyclohexylethyl)pyrimidine is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
“4-Chloro-6-(2-cyclohexylethyl)pyrimidine” est un composé chimique qui offre un potentiel en chimie médicinale. Les dérivés de pyrimidine sont largement utilisés dans les disciplines thérapeutiques en raison de leur haut degré de diversité structurale . On les trouve dans de nombreux produits naturels ainsi que dans des médicaments synthétiques présentant des activités antibactériennes et antimicrobiennes .
Découverte de médicaments
Ce composé est également utilisé dans la découverte de médicaments. Le cycle pyrimidine fait de la réaction de substitution aromatique nucléophile (SNAr) une approche générale pour la synthèse d'une grande variété de dérivés de pyrimidine . Ceci est particulièrement utile lorsqu'on part d'halopyrimidines facilement disponibles .
Synthèse de nouveaux dérivés de pyrimidine
Ce composé peut être utilisé dans la synthèse régiosélective de nouveaux dérivés de pyrimidine à l'aide de réactifs organolithium . L'attaque nucléophile sur les pyrimidines à l'aide de N-méthylpipérazine s'est avérée hautement régiosélective, favorisant la formation de produits substitués en C-4 .
Applications pharmacologiques
Les dérivés de pyrimidine, y compris “this compound”, ont une large gamme d'applications pharmacologiques . Ils sont rapportés pour présenter des activités antimétabolites, anticancéreuses, antibactériennes, antiallergiques, tyrosine kinase, antimicrobiennes, antagonistes des canaux calciques, anti-inflammatoires, analgésiques, antihypertensives, antileishmaniennes, antituberculeuses, anticonvulsivantes, diurétiques et épargnantes en potassium, jusqu'aux activités anti-agressives .
Chimie biologique
Le cycle pyrimidine est un élément constitutif central pour une large gamme d'applications en chimie biologique . Ces motifs aromatiques hétérocycliques à six chaînons définis comme des échafaudages privilégiés constituent des structures chimiques diverses et présentent un intérêt considérable pour les chimistes organiciens, médicinaux et biologiques .
Propriétés
IUPAC Name |
4-chloro-6-(2-cyclohexylethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKXAUGGYSZTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481685.png)
![1-(prop-2-yn-1-yl)-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481687.png)

